N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanoethyl)-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-6-14-19-15-12(16(23)22(14)10-11)9-13(21(15)3)17(24)20(2)8-4-7-18/h5-6,9-10H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHHTBGTJVSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N(C)CCC#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division. The compound’s interaction with CDK2 results in significant cytotoxic activities against certain cancer cell lines.
Biological Activity
N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido-pyrimidine framework. Its molecular formula is C15H18N4O2, with a molecular weight of 286.33 g/mol. The presence of cyano and carboxamide functional groups contributes to its reactivity and biological interactions.
Anticancer Properties
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives selectively inhibit mutant EGFR activity in non-small cell lung cancer (NSCLC) cells. The compound showed enhanced selectivity and potency against cancer cells with specific mutations compared to wild-type cells. The IC50 values reported were as low as 0.21 nM for mutant EGFRs, indicating strong inhibitory effects .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets tyrosine kinases involved in cancer progression.
Study 1: Inhibition of EGFR Mutants
A notable study investigated the bioactivity of various pyrrolo[2,3-d]pyrimidine derivatives against NSCLC cell lines harboring EGFR mutations. The results indicated that compounds with specific substitutions exhibited up to 493-fold increased efficacy against HCC827 cells compared to normal human bronchial epithelial (HBE) cells. These findings suggest that structural modifications can significantly enhance selectivity and potency .
Study 2: Cardiovascular Applications
Dihydropyridine derivatives have been widely studied for their cardiovascular benefits due to their ability to block L-type calcium channels. Similar mechanisms may be applicable to this compound. Research has shown that such compounds can exhibit antioxidant properties alongside their channel-blocking activities .
Data Table: Summary of Biological Activities
Scientific Research Applications
Case Study: SARS-CoV-2 Inhibition
A notable study synthesized various derivatives of the compound and evaluated their inhibitory effects on M. Among these, two derivatives showed promising results with low micromolar IC values, indicating strong potential for further development as antiviral agents .
| Compound | IC (µM) | Viral Growth Inhibition (%) |
|---|---|---|
| Compound 25 | 3.22 | 94.10 |
| Compound 29 | 12.85 | 96.39 |
Structural Insights
Molecular docking studies revealed that the compound interacts favorably within the binding pocket of M, suggesting a non-covalent binding mechanism that stabilizes the complex and enhances inhibitory activity .
Cytotoxicity Studies
The compound has also been investigated for its anticancer properties. In vitro studies on prostate and colon cancer cell lines indicated significant cytotoxic effects, with molecular docking studies suggesting interactions with key oncogenic pathways such as the epidermal growth factor receptor (EGFR) .
Case Study: Anticancer Activity
In a study examining the anticancer efficacy of related compounds, the N-(2-cyanoethyl)-N,1,7-trimethyl derivative was shown to inhibit cell proliferation effectively:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| Prostate | 5.0 | EGFR inhibition |
| Colon | 7.5 | Induction of apoptosis |
Synthesis Overview
The synthesis of N-(2-cyanoethyl)-N,1,7-trimethyl derivatives involves several steps including cyclization reactions and condensation with aniline derivatives under controlled conditions. The process yields various substitutions that can enhance biological activity .
Structural Characteristics
The compound's structure includes a pyrido-pyrrolo-pyrimidine framework, which is essential for its biological activity. The presence of cyanoethyl and carboxamide groups contributes to its solubility and interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the carboxamide nitrogen and the pyridopyrrolopyrimidine core:
Physicochemical Properties
- Melting Points : Carboxylic acid derivatives (e.g., 1,7-dimethyl-4-oxo-carboxylic acid) exhibit higher melting points (243–280°C) due to hydrogen bonding, while carboxamides generally have lower melting points . The target compound’s melting point is unreported but likely falls within 200–250°C based on analogs.
- Lipophilicity: The N,N-diethyl analog has a logP of 1.64 . The target compound’s cyanoethyl group may reduce logP (estimated ~1.2–1.5) due to increased polarity.
Spectroscopic and Structural Analysis
- NMR Trends: Substituents significantly influence chemical shifts. For example, the cyanoethyl group in the target compound would perturb regions A (positions 29–36) and B (39–44) in the ¹H NMR spectrum, similar to substituent effects observed in rapamycin analogs .
- Mass Spectrometry : LCMS and HRMS data for analogs (e.g., [M+H]⁺ = 258.0 for 1,7-dimethyl-carboxylic acid) confirm structural integrity .
Data Tables
Table 1: Comparative Molecular Properties
Notes and Limitations
- Direct experimental data (e.g., NMR, bioactivity) for the target compound are unavailable; comparisons rely on structural analogs.
- Contradictions in logP trends may arise due to varying substituent effects; computational modeling could refine predictions .
- Evidence gaps exist regarding the target compound’s stability and synthetic yield.
Q & A
Q. Methodological solutions :
- Orthogonal assays : Validate activity via enzymatic (e.g., Ag85C inhibition ) and cell-based assays.
- Structural analogs : Compare SAR trends to identify critical functional groups (e.g., cyanoethyl vs. benzyl substitutions) .
- Metabolic stability testing : Assess compound degradation in assay media via LC-MS .
Advanced: What computational strategies are effective for predicting the compound’s target interactions and binding modes?
Answer:
- Molecular docking : Use FRIGATE or AutoDock to model interactions with targets like Ag85C (Mycobacterium enzyme) . Focus on the carboxamide and cyanoethyl groups as key binding motifs.
- MD simulations : Assess stability of predicted complexes (e.g., 100-ns trajectories in GROMACS) to validate hydrogen bonds with catalytic residues .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) .
Basic: What are the recommended in vitro assays for initial biological screening of this compound?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination) against gram-positive/negative bacteria and mycobacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., Ag85C activity with 4-methylumbelliferyl-β-D-glucuronide) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Core modifications : Introduce substituents at the 1-, 7-, or 2-positions (e.g., methyl vs. phenyl groups) to assess steric/electronic effects on target binding .
- Side-chain variations : Replace the cyanoethyl group with alkyl/aryl moieties to improve solubility or logP .
- Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea to modulate hydrogen-bonding capacity .
Q. Data analysis :
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs .
- Free-energy perturbation (FEP) : Predict relative binding affinities of derivatives .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : –20°C in amber vials under argon to prevent oxidation/hydrolysis of the cyanoethyl and carboxamide groups .
- Stability in solution : Avoid aqueous buffers (pH >7) to prevent ring-opening of the dihydropyrimidine moiety .
Advanced: How can researchers investigate the compound’s mechanism of action when traditional target identification fails?
Answer:
- Chemical proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint resistant mutations .
- Metabolomic profiling : Track changes in cellular metabolites (e.g., via GC-MS) to infer pathway disruption .
Basic: What analytical methods are used to detect impurities or degradation products in synthesized batches?
Answer:
- LC-MS/MS : Identify low-abundance impurities (e.g., hydrolyzed carboxamide or oxidized pyrimidine derivatives) .
- TLC with UV/fluorescence detection : Monitor reaction progress and spot degradation during synthesis .
Advanced: How can researchers address poor bioavailability or pharmacokinetic properties of this compound?
Answer:
- Prodrug design : Mask the carboxamide as an ester or Schiff base to enhance permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and half-life .
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity while maintaining target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
